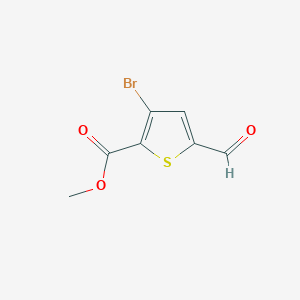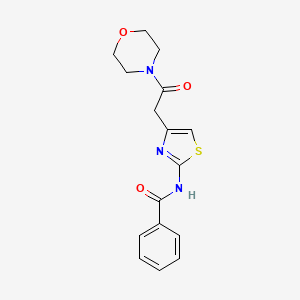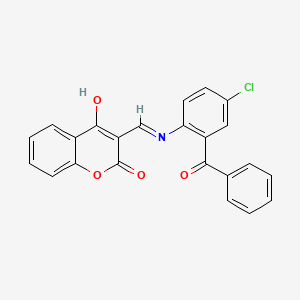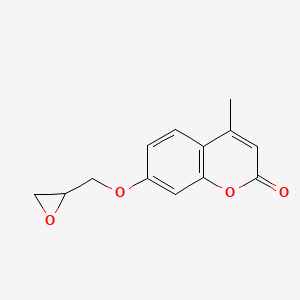
3-Bromo-5-formiltiofeno-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-formylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H5BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-formylthiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and organic semiconductors for electronic applications.
Medicinal Chemistry: Investigated for its potential as a building block in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-formylthiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by formylation and esterification. One common method includes the bromination of methyl thiophene-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3). Finally, the formylated product is esterified to obtain methyl 3-bromo-5-formylthiophene-2-carboxylate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Thiophene derivatives with various substituents.
Oxidation: 3-bromo-5-carboxythiophene-2-carboxylate.
Reduction: 3-bromo-5-hydroxymethylthiophene-2-carboxylate.
Coupling: Biaryl compounds with extended conjugation.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-5-formylthiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited in the design of conductive polymers and semiconductors. The molecular targets and pathways involved are specific to the reactions and applications it is used in .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromo-5-methylthiophene-2-carboxylate
- Methyl 3-bromo-5-hydroxythiophene-2-carboxylate
- Methyl 3-bromo-5-aminothiophene-2-carboxylate
Uniqueness
Methyl 3-bromo-5-formylthiophene-2-carboxylate is unique due to the presence of both a bromine atom and a formyl group on the thiophene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
methyl 3-bromo-5-formylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZAKNARMJQGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2533198.png)

![ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533200.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2533202.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533204.png)
![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533206.png)
![5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2533207.png)
![N'-(2-chlorophenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2533213.png)

![4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2533215.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2533216.png)
![N-[(4-fluorophenyl)methyl]-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2533218.png)
